5-Aminomethyl-3-methoxyisoxazole
Overview
Description
Synthesis Analysis
The synthesis of 5-Aminomethyl-3-methoxyisoxazole can be achieved through several methods. One method involves the reaction of acetonitrile with metal alkali to form acetyl acetonitrile, which then reacts with p-toluenesulfonyl hydrazide to form hydrazone. The hydrazone then undergoes a ring closure reaction with hydroxylamine under alkaline conditions to obtain this compound .Molecular Structure Analysis
The molecular structure of this compound is composed of a five-membered ring with two oxygen atoms, two nitrogen atoms, and one carbon atom . It also contains an amine group and a methoxy group .Chemical Reactions Analysis
One of the active principles of Amanita muscaria, 5-aminomethyl-3-hydroxyisoxazole (I) has been synthesized from 3-bromo-5-methylisoxazole by way of 3-methoxyisoxazole-5-acetic acid (XIII), and from 3-methoxyisoxazole-5-carboxylic acid (XXa) by reduction of its amide with diborane .Scientific Research Applications
Synthesis and Derivative Formation
- The synthesis of 5-aminomethyl-3-methoxyisoxazole and its derivatives has been a significant area of research. For example, Bowden et al. (1968) reported the synthesis of 5-aminomethyl-3-hydroxyisoxazole and its analogues from 3-bromo-5-methylisoxazole, demonstrating the compound's versatility in organic synthesis (Bowden, Crank, & Ross, 1968). Similarly, Chen Xue-xi (2013) synthesized 3-amino-5-methoxyisoxazole using a two-step reaction, highlighting the efficient production of such compounds (Chen Xue-xi, 2013).
Chemical Properties and Reactions
- Studies have explored the chemical properties and reactions of isoxazole derivatives. For instance, Serebryannikova et al. (2019) reported on the synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Pharmaceutical Applications
- Research into pharmaceutical applications of isoxazole derivatives, including those related to this compound, is ongoing. For example, Riess et al. (1998) evaluated protecting groups for 3-hydroxyisoxazoles, essential for synthesizing CNS-active amino acids (Riess, Schön, Laschat, & Jäger, 1998). Also, Tatsuta et al. (1994) discussed the practical preparation of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a side-chain in cephem antibiotics, from aminoisoxazoles (Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, & Kurita, 1994).
Environmental and Biological Studies
- There are also studies on the environmental and biological impacts of isoxazole derivatives. Mulla et al. (2018) investigated the biodegradation of sulfamethoxazole and found that bacteria could effectively degrade 3-amino-5-methylisoxazole, a structurally related compound (Mulla, Hu, Sun, Li, Suanon, Ashfaq, & Yu, 2018).
Safety and Hazards
When handling 5-Aminomethyl-3-methoxyisoxazole, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives, which ammi is a part of, have been widely used as key building blocks for drugs . These derivatives are known to have a broad spectrum of pharmacological properties, including anticancer activity .
Mode of Action
It’s known that isoxazole and its derivatives can exert remarkable anticancer effects through inhibiting different types of enzymes that play important roles in cell division . This suggests that AMMI might interact with its targets, possibly enzymes, leading to inhibition of cell division, particularly in cancer cells.
Biochemical Pathways
Given its potential anticancer properties, it can be inferred that ammi may affect pathways related to cell division and growth, particularly in cancer cells .
Pharmacokinetics
It’s known that ammi is a colorless, odorless crystalline solid that is soluble in water, alcohol, and other organic solvents. This suggests that it might have good bioavailability due to its solubility properties.
Result of Action
It’s known that some isoxazole derivatives have shown high cytotoxic potency against certain carcinoma cell lines . This suggests that AMMI might also exhibit similar cytotoxic effects, leading to the death of cancer cells.
properties
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-8-5-2-4(3-6)9-7-5/h2H,3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMFFAPHOPXMAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301718 | |
Record name | 3-Methoxy-5-isoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2763-94-2 | |
Record name | 3-Methoxy-5-isoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2763-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-isoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methoxy-1,2-oxazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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